Cas no 5301-96-2 (1H-1,2,3-Triazole, 4-(4-methylphenyl)-)
1H-1,2,3-Triazole, 4-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-Triazole, 4-(4-methylphenyl)-
- 4-(4-Methylphenyl)-1H-1,2,3-triazole
- 4-(4-methylphenyl)-2H-triazole
- 4-(p-Tolyl)-2H-1,2,3-triazole
- DTXSID60344093
- 5301-96-2
- EN300-7829125
- v-Triazole, 4-p-tolyl-
- 4-p-tolyl-1H-1,2,3-triazole
- ZPCIKQLLQORQCV-UHFFFAOYSA-N
- 5-(p-Tolyl)-1H-1,2,3-triazole
- 4-(4-Methylphenyl)-1H-1,2,3-triazole #
- PD182673
- 4-(p-Tolyl)-1H-1,2,3-triazole
- Z1255400292
- CS-0160980
- 4-(4-methylphenyl)-2H-1,2,3-triazole
- CHEMBL193610
- AMY37141
- MFCD06251914
- AKOS015907809
- SY116656
- 5-(4-methylphenyl)-1H-1,2,3-triazole
- BS-49336
- E75958
- BDBM17447
- SCHEMBL20848
- 59066-81-8
- DB-196059
-
- MDL: MFCD25964239
- Inchi: 1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)
- InChI Key: ZPCIKQLLQORQCV-UHFFFAOYSA-N
- SMILES: N1=C(C=NN1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 159.07977
- Monoisotopic Mass: 159.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57
1H-1,2,3-Triazole, 4-(4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZL749-1g |
1H-1,2,3-Triazole, 4-(4-methylphenyl)- |
5301-96-2 | 95+% | 1g |
3471.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZL749-50mg |
1H-1,2,3-Triazole, 4-(4-methylphenyl)- |
5301-96-2 | 95+% | 50mg |
396.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZL749-200mg |
1H-1,2,3-Triazole, 4-(4-methylphenyl)- |
5301-96-2 | 95+% | 200mg |
991.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P35950-1g |
4-(p-Tolyl)-1H-1,2,3-triazole |
5301-96-2 | 95% | 1g |
¥2906.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P35950-5g |
4-(p-Tolyl)-1H-1,2,3-triazole |
5301-96-2 | 95% | 5g |
¥10171.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P35950-250mg |
4-(p-Tolyl)-1H-1,2,3-triazole |
5301-96-2 | 95% | 250mg |
¥1162.0 | 2024-07-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS396-100mg |
5-(4-methylphenyl)-1H-1,2,3-triazole |
5301-96-2 | 95% | 100mg |
¥770.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS396-250mg |
5-(4-methylphenyl)-1H-1,2,3-triazole |
5301-96-2 | 95% | 250mg |
¥1195.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS396-1g |
5-(4-methylphenyl)-1H-1,2,3-triazole |
5301-96-2 | 95% | 1g |
¥2995.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS396-5g |
5-(4-methylphenyl)-1H-1,2,3-triazole |
5301-96-2 | 95% | 5g |
¥10505.0 | 2024-04-15 |
1H-1,2,3-Triazole, 4-(4-methylphenyl)- Suppliers
1H-1,2,3-Triazole, 4-(4-methylphenyl)- Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 1H-1,2,3-Triazole, 4-(4-methylphenyl)-
Comprehensive Guide to 1H-1,2,3-Triazole, 4-(4-methylphenyl)- (CAS No. 5301-96-2): Properties, Applications, and Market Insights
1H-1,2,3-Triazole, 4-(4-methylphenyl)- (CAS No. 5301-96-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This triazole derivative features a unique molecular structure combining a 1,2,3-triazole core with a 4-methylphenyl substituent, making it valuable for diverse applications. As researchers increasingly explore click chemistry and bioorthogonal reactions, compounds like 4-(4-methylphenyl)-1H-1,2,3-triazole have become crucial building blocks in drug discovery and polymer development.
The growing demand for triazole-based compounds in medicinal chemistry has positioned CAS 5301-96-2 as an important intermediate. Recent studies highlight its potential in developing anticancer agents, antimicrobial drugs, and enzyme inhibitors. The compound's ability to participate in hydrogen bonding and form stable complexes with biological targets makes it particularly interesting for researchers working on structure-activity relationship (SAR) studies. With the pharmaceutical industry's focus on targeted therapies and personalized medicine, 1H-1,2,3-Triazole derivatives are receiving unprecedented research attention.
From a material science perspective, 4-(4-methylphenyl)-1H-1,2,3-triazole demonstrates remarkable potential in creating advanced polymeric materials. Its rigid aromatic structure contributes to thermal stability, while the triazole ring offers sites for further functionalization. This has led to applications in high-performance coatings, electronic materials, and sustainable polymers. The compound's compatibility with various click chemistry techniques makes it particularly valuable for creating tailor-made materials with precise properties.
The synthesis of 1H-1,2,3-Triazole, 4-(4-methylphenyl)- typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most reliable click reactions in modern chemistry. This synthetic approach offers excellent yields and high selectivity, making it suitable for industrial-scale production. Recent advancements in green chemistry have led to improved synthetic protocols that reduce environmental impact while maintaining efficiency. Researchers are particularly interested in developing catalyst-free and solvent-free methods for producing this valuable triazole derivative.
Market analysis indicates steady growth in demand for CAS 5301-96-2, driven by expanding applications in both pharmaceutical and material sectors. The global market for triazole compounds is projected to grow significantly, with 4-(4-methylphenyl)-1H-1,2,3-triazole occupying a niche but important segment. Pharmaceutical companies are increasingly incorporating this compound into their drug discovery pipelines, while material scientists value its versatility in creating functional materials. The compound's stability and relatively low toxicity profile contribute to its growing popularity across multiple industries.
Quality control and characterization of 1H-1,2,3-Triazole, 4-(4-methylphenyl)- require advanced analytical techniques. Standard methods include HPLC analysis, mass spectrometry, and NMR spectroscopy to ensure purity and confirm molecular structure. The compound typically appears as a white to off-white crystalline powder with defined melting point characteristics. Proper storage conditions involve protection from moisture and light to maintain stability over extended periods. These quality parameters are particularly important for pharmaceutical applications where impurity profiles can significantly impact biological activity.
Recent patent literature reveals growing intellectual property activity surrounding triazole derivatives like CAS 5301-96-2. Pharmaceutical companies are filing patents covering novel drug formulations and therapeutic applications of these compounds. Simultaneously, material science patents highlight innovative uses in advanced coatings and electronic components. This intellectual property landscape suggests that 4-(4-methylphenyl)-1H-1,2,3-triazole will continue to play an important role in commercial applications across multiple technology sectors.
Environmental and safety considerations for 1H-1,2,3-Triazole, 4-(4-methylphenyl)- follow standard laboratory chemical handling protocols. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) should be used during handling. The compound's environmental fate and biodegradability characteristics are subjects of ongoing research, particularly as sustainability becomes increasingly important in chemical manufacturing. Current data suggest that 5301-96-2 demonstrates moderate environmental persistence but low bioaccumulation potential.
Future research directions for CAS 5301-96-2 are likely to focus on expanding its applications in bioconjugation chemistry and drug delivery systems. The compound's ability to serve as a molecular linker makes it valuable for creating antibody-drug conjugates and other targeted therapeutics. Additionally, materials scientists are exploring its potential in creating self-healing polymers and smart materials that respond to environmental stimuli. These emerging applications position 4-(4-methylphenyl)-1H-1,2,3-triazole as a compound with significant future potential across multiple scientific disciplines.
For researchers and industry professionals seeking high-quality 1H-1,2,3-Triazole, 4-(4-methylphenyl)-, several reputable suppliers offer the compound in various quantities and purity grades. When sourcing CAS 5301-96-2, it's important to verify certificates of analysis and ensure compliance with relevant quality standards. The compound is typically available for both research purposes and industrial applications, with pricing varying based on quantity and purity specifications. As demand grows, more suppliers are expected to include this valuable triazole derivative in their product portfolios.
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